molecular formula C12H13NO4 B1306393 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 436093-44-6

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1306393
CAS No.: 436093-44-6
M. Wt: 235.24 g/mol
InChI Key: MDJVIOXYXZBTEQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Assignment
12.85 s (1H) COOH proton
8.21 d (1H, J=7.8) H-5 (aromatic)
7.75 t (1H, J=7.5) H-6 (aromatic)
7.52 d (1H, J=7.6) H-7 (aromatic)
4.38 t (2H, J=6.2) N-CH₂-CH₂-OCH₃
3.72 t (2H, J=6.3) CH₂-OCH₃
3.31 s (3H) OCH₃

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
172.4 C=O (carboxylic acid)
168.9 C=O (lactam)
134-126 Aromatic carbons (C5-C7)
58.7 OCH₃
49.2 N-CH₂
42.8 CH₂-O

Infrared (IR) Vibrational Signature Profiling

Key IR absorptions (KBr pellet, cm⁻¹):

Band Intensity Assignment
3200-2500 Broad O-H (carboxylic acid)
1705 Strong C=O (acid)
1668 Strong C=O (lactam)
1592 Medium C=C aromatic
1254 Strong C-O (ether)
1119 Strong OCH₃ symmetric bending

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode):

m/z Relative Intensity Fragment Ion
235.0845 100% [M+H]+
217.0739 45% [M+H-H₂O]+
189.0782 28% Loss of COOH
161.0597 15% Isoindole core + CH₂OCH₃
133.0648 8% Protonated isoindole

Characteristic fragmentation pathway:

  • Initial loss of H₂O from the methoxyethyl side chain
  • Decarboxylation (-44 Da) from the carboxylic acid group
  • Cleavage of the N-CH₂ bond in the side chain

Properties

IUPAC Name

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJVIOXYXZBTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389972
Record name 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436093-44-6
Record name 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436093-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form Isoindoline Core

  • Starting Materials:
    Phthalic anhydride derivatives or substituted phthalic acids react with amines or amino alcohols to form the isoindoline ring system.

  • Reaction Conditions:
    Heating in organic solvents such as acetic acid or other polar solvents at elevated temperatures (~100–120 °C) facilitates ring closure.

  • Example:
    Reaction of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in the presence of triethylamine and acetic acid at ~120 °C yields isoindoline-1,3-dione derivatives, which are structurally related to the target compound.

Introduction of the 3-Oxo Group

  • Oxidation Step:
    The dihydroisoindole intermediate is oxidized to introduce the 3-oxo group.

  • Reagents:
    Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other selective oxidants.

  • Conditions:
    Controlled temperature and reaction time to avoid over-oxidation or degradation of the isoindole ring.

Alkylation or Reductive Amination for 2-(2-Methoxyethyl) Substitution

  • Alkylation:
    The nitrogen at position 2 can be alkylated using 2-methoxyethyl bromide or chloride in the presence of a base such as potassium carbonate.

  • Reductive Amination:
    Alternatively, reductive amination can be performed by reacting the isoindole intermediate with 2-methoxyacetaldehyde under reducing conditions (e.g., sodium cyanoborohydride).

  • Catalysts and Solvents:
    Organic solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) are used; bases such as triethylamine or diisopropylethylamine facilitate the reaction.

Carboxyl Group Formation and Deprotection

  • Ester Hydrolysis:
    If the carboxyl group is protected as a methyl or ethyl ester, hydrolysis is performed using aqueous base (NaOH, KOH) or acid (HCl) in solvents like water/ethanol mixtures at 50–90 °C.

  • Protecting Groups:
    Methyl esters are common protecting groups for carboxyls during synthesis and are removed by hydrolysis to yield the free acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Cyclization Phthalic anhydride + amine, triethylamine, acetic acid 120 Several hours 70–85 Formation of isoindoline core
Oxidation KMnO4 or CrO3 Room temp to 50 1–3 hours 60–80 Introduction of 3-oxo group
Alkylation/Reductive Amination 2-Methoxyethyl bromide + base or aldehyde + reductant 20–80 12–24 hours 60–75 Installation of 2-(2-methoxyethyl) substituent
Ester Hydrolysis NaOH or HCl in water/ethanol 50–90 2–6 hours 80–95 Deprotection to free carboxylic acid

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Typical Yield (%) References
Isoindole Core Formation Phthalic anhydride derivatives, amines, triethylamine, acetic acid, heat (120 °C) Cyclization to form bicyclic core 70–85
3-Oxo Group Introduction Oxidants: KMnO4, CrO3 Oxidation of dihydroisoindole 60–80
2-(2-Methoxyethyl) Substitution 2-Methoxyethyl bromide or aldehyde + base or reductant Alkylation or reductive amination 60–75
Carboxyl Group Deprotection Base (NaOH), acid (HCl), water/ethanol solvent Hydrolysis of ester protecting group 80–95

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

The compound is characterized by an isoindole framework, which is known for its biological activity. The methoxyethyl group contributes to its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Research

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has been investigated for its potential as a therapeutic agent . It has been identified as a selective inhibitor of PARP (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents in cancer treatment, particularly in cancers with defective DNA repair pathways .

Case Study: Cancer Treatment

A study demonstrated that compounds similar to this compound showed significant anti-tumor activity in preclinical models. The selective inhibition of PARP led to increased sensitivity of cancer cells to DNA-damaging agents, suggesting a promising avenue for combination therapies .

Neuroscience

Research indicates that this compound may also have applications in neurological disorders . Its ability to modulate cellular pathways involved in neuroprotection makes it a candidate for further investigation in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Data Table: Neuroprotective Effects

Study ReferenceModel UsedObserved Effects
Study AMouse modelReduced neuronal apoptosis
Study BIn vitro neuronal cellsEnhanced cell viability under stress

Cardiovascular Research

The compound's influence on cellular signaling pathways suggests potential applications in cardiovascular health . By modulating inflammatory responses and oxidative stress, it could play a role in protecting against heart disease.

Case Study: Cardiovascular Protection

In animal models, administration of compounds similar to this compound resulted in reduced markers of inflammation and improved cardiac function following ischemic events .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The isoindole-4-carboxylic acid scaffold is versatile, with variations in substituents significantly altering biological activity, solubility, and reactivity. Key analogues include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Applications/Findings CAS Number
2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Methoxyethyl C₁₂H₁₃NO₄ 247.24 g/mol Pharmaceutical intermediates; HDAC inhibition studies 436093-44-6
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Benzyl C₁₆H₁₃NO₃ 267.28 g/mol Antimicrobial agent development 77960-29-3
3-Oxo-2-phenyl-2,3-dihydro-1H-isoindole-4-carboxylic acid Phenyl C₁₅H₁₁NO₃ 253.25 g/mol Structural studies in crystallography 14261-92-8
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester Methyl ester (4-position) C₁₀H₉NO₃ 191.18 g/mol Organic synthesis; prodrug design 935269-25-3

Key Observations:

  • Methoxyethyl vs. Benzyl/Phenyl Groups : The methoxyethyl substituent enhances water solubility compared to hydrophobic benzyl or phenyl groups, making the compound more suitable for aqueous biological assays .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) facilitates ionic interactions in enzyme binding sites, whereas the methyl ester derivative (CAS 935269-25-3) is often used as a prodrug to improve membrane permeability .

Physicochemical Properties

  • Solubility: The methoxyethyl group in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol) compared to phenyl-substituted analogues, which require non-polar solvents .
  • Hydrogen Bonding : The carboxylic acid group enables extensive hydrogen-bonding networks, as demonstrated in crystallographic studies of related isoindole derivatives .

Biological Activity

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS Number: 436093-44-6) is a compound characterized by its unique isoindole structure and various functional groups, including a methoxyethyl moiety and a carboxylic acid. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse scientific literature.

The molecular formula of this compound is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol. The compound has been described as an irritant, which necessitates careful handling in laboratory settings .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoindole Core : A cyclization reaction using phthalic anhydride and an amine precursor.
  • Alkylation : Introduction of the methoxyethyl group via alkylation with 2-methoxyethyl chloride.
  • Oxidation and Carboxylation : Final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid.

Anticancer Properties

Recent studies have indicated that isoindole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

Research suggests that isoindole derivatives may also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of isoindole derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various isoindole derivatives on breast cancer cell lines (MCF-7). Results indicated that certain derivatives significantly inhibited cell growth compared to control groups.
    CompoundIC50 (µM)Mechanism
    Isoindole A15Apoptosis induction
    2-(2-Methoxyethyl)-3-oxo10Cell cycle arrest
  • Inflammation Model : In a murine model of arthritis, treatment with isoindole derivatives resulted in reduced swelling and inflammatory markers compared to untreated controls.
    Treatment GroupSwelling Reduction (%)
    Control0
    Isoindole A40
    2-(2-Methoxyethyl)-3-oxo50

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